cyclopropanecarboxyl-CoA
Description
Structure
2D Structure
Properties
CAS No. |
52530-01-5 |
|---|---|
Molecular Formula |
C25H40N7O17P3S |
Molecular Weight |
835.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclopropanecarbothioate |
InChI |
InChI=1S/C25H40N7O17P3S/c1-25(2,19(35)22(36)28-6-5-15(33)27-7-8-53-24(37)13-3-4-13)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,3-10H2,1-2H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19+,23-/m1/s1 |
InChI Key |
NCSHVCWGZZSPQT-NDZSKPAWSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CC4)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CC4)O |
Synonyms |
coenzyme A, cyclopropanecarboxyl- cyclopropanecarboxyl-CoA S-cyclopropanecarboxyl-coenzyme A |
Origin of Product |
United States |
Metabolic Pathways Involving Cyclopropanecarboxyl Coa
Oxidative Degradation Pathway of Cyclopropanecarboxylate (B1236923) in Microorganisms
Certain microorganisms, such as the soil bacterium Rhodococcus rhodochrous, can utilize cyclopropanecarboxylate as their sole source of carbon and energy. nih.govvulcanchem.com This process involves a specialized oxidative degradation pathway that commences with the activation of the substrate and proceeds through the critical step of ring cleavage. vulcanchem.comnih.gov
The metabolic journey of cyclopropanecarboxylate begins with its activation into a more reactive thioester derivative, cyclopropanecarboxyl-CoA. vulcanchem.comresearchgate.net This activation is an essential prerequisite for subsequent enzymatic reactions. The process, known as thioesterification, is an energetically dependent reaction requiring Coenzyme A (CoA) and adenosine (B11128) triphosphate (ATP). nih.govresearchgate.net Studies with R. rhodochrous have shown that the enzyme responsible for this initial conversion, likely a cyclopropanecarboxylate:CoA ligase, is inducible. vulcanchem.comnih.gov This means its synthesis is specifically triggered by the presence of cyclopropanecarboxylate in the environment.
Following its formation, this compound undergoes the pivotal and most distinct step of this pathway: the enzymatic cleavage of the strained cyclopropane (B1198618) ring. nih.govnih.gov This ring-opening reaction is catalyzed by an inducible enzyme that appears to be specific to this pathway, as it is not present when the bacterium is grown on other substrates like citrate. nih.govasm.org The mechanism of this enzymatic ring fission is a subject of ongoing investigation, but it is established that the conversion to a CoA thioester is crucial for the reaction to proceed. researchgate.netresearchgate.net This step represents a significant catalytic achievement, as it overcomes the inherent stability of the cyclopropane ring under physiological conditions. vulcanchem.com
Once the cyclopropane ring is opened, the resulting linear acyl-CoA molecule is channeled into a common metabolic route. nih.govresearchgate.net Research has identified 3-hydroxybutyryl-CoA as the product of the ring-opening reaction. nih.govnih.gov This intermediate is then integrated into the conventional beta-oxidation system for further degradation. nih.govresearchgate.net Unlike the initial activating and ring-fission enzymes, the enzymes of the beta-oxidation pathway involved in processing 3-hydroxybutyryl-CoA are typically constitutive, meaning they are always present in the cell. nih.govnih.gov This allows the cell to efficiently process the product of the specialized pathway using its standard metabolic machinery.
The degradation of cyclopropanecarboxylate proceeds through several key metabolic intermediates. After the initial formation of this compound, the pathway leads to 3-hydroxybutyryl-CoA. nih.govasm.org Cell extracts of R. rhodochrous have been shown to oxidize this compound, 3-hydroxybutyryl-CoA, and crotonyl-CoA, suggesting their roles as intermediates. nih.gov In contrast, compounds like methacrylyl-CoA and 3-hydroxyisobutyryl-CoA were not oxidized, indicating they are not part of this specific metabolic sequence. nih.gov
Two potential pathways have been proposed for the non-oxidative conversion of this compound to 3-hydroxybutyryl-CoA. nih.govresearchgate.net While the precise sequence and intermediates are still being fully elucidated, it is clear that the pathway ultimately converges on 3-hydroxybutyryl-CoA, which then enters the beta-oxidation cycle. nih.gov The potential involvement of crotonyl-CoA as an intermediate in this conversion remains an area for further research. asm.org
This compound Interactions within Broader Cellular Metabolism
The formation of this compound not only initiates its own degradation but can also influence other central metabolic pathways within the cell.
Cyclopropanecarboxylate has been shown to affect hepatic metabolism, specifically inhibiting fatty acid oxidation and gluconeogenesis. nih.gov This inhibition is mediated by the rapid formation of its coenzyme-A ester, this compound, within liver cells. nih.gov The presence of this molecule can interfere with normal metabolic fluxes. For instance, in perfused rat livers, cyclopropane carboxylate was found to inhibit pyruvate (B1213749) decarboxylation and gluconeogenesis, particularly at higher pyruvate concentrations. nih.gov This suggests an interaction with pathways central to energy and glucose homeostasis.
Role in Coenzyme A Homeostasis and Acyl-CoA Pool Dynamics
This compound plays a crucial role in the dynamics of the cellular coenzyme A (CoA) pool. Coenzyme A is an essential cofactor in a vast number of metabolic reactions, acting as a carrier for acyl groups in the form of acyl-CoA thioesters. nih.govimrpress.com The balance between free CoA and its various acyl-CoA derivatives is tightly regulated and vital for maintaining metabolic homeostasis. mdpi.commdpi.com
The metabolic activation of cyclopropanecarboxylic acid involves its conversion to this compound. nih.govnih.gov This reaction, catalyzed by an acyl-CoA synthetase, consumes a molecule of free CoA and ATP. nih.govnih.gov The formation of this specific acyl-CoA derivative directly impacts the intracellular pool of free CoA. Studies have shown that treatment of cells with cyclopropanecarboxylic acid leads to an increase in this compound levels, which is associated with a depletion of free CoA. nih.gov
The sequestration of CoA into the form of this compound can disrupt the delicate balance of the acyl-CoA pool. This pool includes many vital intermediates, such as acetyl-CoA, which is central to the citric acid cycle and fatty acid synthesis, and other short-chain acyl-CoAs. nih.govsigmaaldrich.com A significant reduction in the availability of free CoA can limit the rate of other metabolic pathways that depend on it, including fatty acid β-oxidation and the oxidation of pyruvate. mdpi.com The disruption of CoA homeostasis can therefore have widespread effects on cellular energy metabolism and biosynthetic processes. imrpress.commdpi.com
| Compound | Effect on Cellular Pool | Implication | Reference |
| Cyclopropanecarboxylic Acid | Increases this compound | Sequesters Coenzyme A | nih.gov |
| This compound | Depletes free Coenzyme A | Disrupts Acyl-CoA pool dynamics | nih.gov |
Enzymology of Cyclopropanecarboxyl Coa Metabolism
Cyclopropanecarboxylate-CoA Ligase Activity
Cyclopropanecarboxylate-CoA ligase is the enzyme responsible for the initial activation of cyclopropanecarboxylate (B1236923). This activation is a crucial, energy-dependent step that prepares the otherwise stable cyclopropane (B1198618) ring for subsequent metabolic breakdown. vulcanchem.com
Some acyl-CoA ligases exhibit a domain alternation mechanism, where the C-terminal domain of the enzyme rotates to facilitate the two half-reactions of adenylation and thioesterification. researchgate.net This structural change ensures that the reactive acyl-adenylate intermediate is efficiently channeled to the CoA-binding site. researchgate.net
The activity of cyclopropanecarboxylate-CoA ligase is dependent on specific substrates and cofactors. The primary substrates are cyclopropanecarboxylate, ATP, and Coenzyme A. nih.govvulcanchem.com The reaction also requires the presence of a divalent metal cation, typically magnesium (Mg²⁺), which plays a role in binding ATP and facilitating the catalytic process. vulcanchem.comnih.gov
Studies on the bacterium Rhodococcus rhodochrous, which can utilize cyclopropanecarboxylate as its sole carbon and energy source, have shown that the enzymes involved in the initial steps of this pathway, including the ligase, are inducible. nih.govnih.gov This indicates that the presence of cyclopropanecarboxylate in the environment triggers the expression of the necessary enzymes for its metabolism.
| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Regulation |
| Cyclopropanecarboxylate-CoA Ligase | Cyclopropanecarboxylate, ATP, CoA | Cyclopropanecarboxyl-CoA, AMP, PPi | Mg²⁺ | Inducible vulcanchem.com |
The kinetic properties of cyclopropanecarboxylate-CoA ligase have not been extensively detailed in the available literature. However, general principles of acyl-CoA ligases suggest that the enzyme's activity is regulated at both the genetic and potentially the allosteric level. The inducible nature of the enzyme in Rhodococcus rhodochrous is a key regulatory mechanism, ensuring that the enzyme is only produced when its substrate is available. nih.govnih.gov
This compound Decyclase (Ring-Opening Enzyme)
Following its formation, this compound is acted upon by a specific aecyclase, an enzyme that catalyzes the cleavage of the strained cyclopropane ring. This is a critical and mechanistically intriguing step in the metabolic pathway.
The aecyclase from Rhodococcus rhodochrous is an inducible enzyme, similar to the ligase. nih.govnih.gov Its activity leads to the formation of 3-hydroxybutyryl-CoA from this compound. nih.govvulcanchem.com This transformation was identified by trapping metabolic intermediates as hydroxamic acids, which revealed the presence of both cyclopropanecarboxohydroxamic acid and 3-hydroxybutyrohydroxamic acid in cell extracts. nih.govnih.gov The product, 3-hydroxybutyryl-CoA, can then enter into the well-established β-oxidation pathway for further degradation. nih.gov
| Enzyme | Substrate | Product | Cofactor(s) | Regulation |
| This compound Decyclase | This compound | 3-Hydroxybutyryl-CoA | Unknown | Inducible vulcanchem.com |
The enzymatic cleavage of the highly strained cyclopropane ring is a notable catalytic feat. vulcanchem.com While the precise mechanism is still under investigation, it is known to be a non-oxidative process. nih.gov One proposed mechanism involves the hydration of the cyclopropane ring, leading to its opening. nih.gov Studies using oxygen isotopes have been employed to probe the source of the oxygen atom incorporated during the formation of 3-hydroxybutyrate (B1226725), which can provide insights into whether water is directly involved in the ring-opening reaction. nih.gov
The inherent strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be initiated by electrophilic attack or through catalytic processes. vulcanchem.com In the enzymatic context, the active site of the aecyclase likely provides a specific chemical environment that facilitates the controlled cleavage of a C-C bond within the ring, followed by rearrangement to form the linear product. Further characterization of the aecyclase is necessary to fully elucidate the intricate details of this enzymatic mechanism. nih.gov
Current Research on Enzyme Purification and Structural Elucidation
Significant progress has been made in isolating and characterizing the enzymes that catalyze the initial steps of this compound degradation. Research efforts have led to the successful purification of key enzymes, allowing for detailed structural and functional analyses. For instance, studies on organisms like Rhodopseudomonas palustris have been instrumental in understanding this pathway.
One of the pivotal enzymes, cyclopropane-ring-opening enzyme (CprB), which is a medium-chain acyl-CoA dehydrogenase homolog, has been a primary focus. Its purification has been achieved through multi-step chromatographic techniques. Structural elucidation via X-ray crystallography has revealed that these enzymes often form homodimers or homotetramers. Each subunit typically binds a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the initial oxidative ring opening of this compound. The active site is a well-defined channel that specifically accommodates the cyclopropane ring, and researchers have identified key amino acid residues crucial for substrate binding and catalysis.
Table 1: Research Highlights on Enzyme Purification and Structure
| Enzyme Family/Homolog | Organism Studied | Quaternary Structure | Prosthetic Group | Key Structural Feature |
| Acyl-CoA Dehydrogenase | Rhodopseudomonas palustris | Homotetramer | FAD | Active site channel for cyclopropane ring |
| Acyl-CoA Synthetase | Various Bacteria | Dimer | - | Specificity for short-chain fatty acids |
Downstream Enzymes in Oxidative Degradation
Following the initial ring-opening and dehydrogenation, the resulting linear carbon chain undergoes further degradation through a series of enzymatic reactions analogous to the β-oxidation of fatty acids.
Function of Enoyl-CoA Hydratase in this compound Metabolite Processing
After the initial oxidative step, the resulting unsaturated acyl-CoA intermediate is processed by an enoyl-CoA hydratase. This enzyme catalyzes the stereospecific addition of a water molecule across the double bond, forming a β-hydroxyacyl-CoA intermediate. This hydration step is critical as it sets up the molecule for the subsequent dehydrogenation reaction. The enoyl-CoA hydratases involved in this pathway demonstrate specificity for the unique structure of the cyclopropane degradation product, ensuring efficient processing. In some organisms, this function is carried out by multifunctional enzymes that also possess dehydrogenase activity.
Role of β-Hydroxyacyl-CoA Dehydrogenase in Subsequent Oxidations
The β-hydroxyacyl-CoA intermediate formed by the hydratase is the substrate for β-hydroxyacyl-CoA dehydrogenase. This enzyme utilizes nicotinamide (B372718) adenine dinucleotide (NAD+) as an oxidant to catalyze the conversion of the hydroxyl group into a keto group. This oxidation yields a β-ketoacyl-CoA derivative. This step is a classic reaction found in fatty acid oxidation pathways and is essential for preparing the carbon chain for the final cleavage step.
Thiolase Activities in Acetyl-CoA Generation from this compound Degradation Products
The final enzymatic step in the degradation cascade is catalyzed by β-ketoacyl-CoA thiolase. This enzyme facilitates the thiolytic cleavage of the β-ketoacyl-CoA intermediate. In this reaction, a molecule of coenzyme A attacks the β-keto carbon, breaking the carbon-carbon bond. This process releases a molecule of acetyl-CoA and a new acyl-CoA molecule that is two carbons shorter. The acetyl-CoA generated can then be funneled into the citric acid cycle for complete oxidation to carbon dioxide, thereby generating cellular energy in the form of ATP. This thiolase activity is the terminal step in converting the carbon skeleton of cyclopropanecarboxylic acid into a universally usable metabolic intermediate.
Table 2: Downstream Enzymes and Their Functions
| Enzyme | Substrate | Product | Cofactor/Co-substrate | Function |
| Enoyl-CoA Hydratase | Unsaturated acyl-CoA | β-Hydroxyacyl-CoA | H₂O | Hydration of double bond |
| β-Hydroxyacyl-CoA Dehydrogenase | β-Hydroxyacyl-CoA | β-Ketoacyl-CoA | NAD+ | Oxidation of hydroxyl group |
| β-Ketoacyl-CoA Thiolase | β-Ketoacyl-CoA | Acetyl-CoA + Acyl-CoA (n-2) | Coenzyme A | Thiolytic cleavage |
Regulation and Control of Cyclopropanecarboxyl Coa Metabolic Pathways
Inducibility of Enzymes Involved in Cyclopropanecarboxyl-CoA Degradation
The breakdown of xenobiotic compounds like cyclopropanecarboxylic acid often requires the synthesis of specific enzymes. The expression of these enzymes is typically inducible, meaning they are produced only when the substrate is present. This prevents the wasteful synthesis of proteins that are not immediately needed.
Research on the bacterium Rhodococcus rhodochrous, which can use cyclopropanecarboxylate (B1236923) as its sole carbon and energy source, has provided significant insights into this regulatory aspect. nih.gov In this organism, the initial steps of the degradation pathway are catalyzed by inducible enzymes. nih.gov When R. rhodochrous is grown in a medium containing cyclopropanecarboxylate, it synthesizes the enzymes necessary to convert it into this compound and to subsequently open the cyclopropane (B1198618) ring. nih.gov Conversely, other enzymes further down the degradation pathway, which are part of the constitutive β-oxidation system, are present regardless of the carbon source. nih.gov
The key inducible enzymes are those that catalyze the formation of this compound from cyclopropanecarboxylate and the subsequent ring-opening enzyme. nih.gov The NAD+ dependent oxidation of this compound was not observed in cell extracts from citrate-grown cells, confirming the inducible nature of the ring-opening enzyme. nih.gov
| Enzyme/Process | Regulatory Status | Organism | Finding |
| This compound Formation | Inducible | Rhodococcus rhodochrous | Synthesized in the presence of cyclopropanecarboxylate to activate the substrate for degradation. nih.gov |
| This compound Ring Opening | Inducible | Rhodococcus rhodochrous | The putative ring-opening enzyme is not present in cells grown on other carbon sources like citrate. nih.gov |
| β-oxidation enzymes | Constitutive | Rhodococcus rhodochrous | Enzymes for the degradation of 3-hydroxybutyryl-CoA are generally always present as they are part of central metabolism. nih.gov |
Transcriptional and Translational Control Mechanisms
The synthesis of inducible enzymes is controlled at the level of gene transcription and subsequent translation. The presence of a specific substrate, or a metabolite thereof, often triggers a signaling cascade that leads to the activation or derepression of genes encoding the necessary metabolic enzymes.
Studies using cyclopropane carboxylic acid (CPCA) in rat models have demonstrated its effect on gene expression in the liver. nih.gov Exposure to CPCA, which can be converted to this compound in the body, leads to significant changes in the transcription of genes involved in fatty acid metabolism. nih.gov Specifically, microarray analysis revealed the regulation of genes associated with β-oxidation and other mitochondrial functions. nih.gov This suggests a transcriptional response aimed at managing the metabolic disruption caused by the presence of this unusual fatty acid. The alteration of gene expression is a key mechanism for adapting to the metabolic challenges posed by xenobiotic compounds that form CoA esters. nih.gov
| Gene Category | Effect of CPCA Exposure | Implication |
| β-oxidation Genes | Regulation of expression | The cell attempts to transcriptionally adapt to the inhibition of the β-oxidation pathway caused by CPCA. nih.gov |
| Mitochondrial Function Genes | Regulation of expression | Indicates a broader cellular response to mitochondrial stress induced by CPCA. nih.gov |
In plant systems, the biosynthesis of ethylene, for which 1-aminocyclopropane-1-carboxylic acid is a precursor, is tightly regulated by various phytohormones at both the transcriptional and post-transcriptional levels of enzymes like ACC synthases and ACC oxidases. researchgate.net While not directly about this compound degradation, this illustrates the common theme of transcriptional control in pathways involving cyclopropane-containing molecules.
Metabolic Flux Regulation and Allosteric Modulation
Metabolic flux refers to the rate of turnover of metabolites through a metabolic pathway. iitd.ac.in The regulation of this flux is crucial for maintaining cellular homeostasis. nih.gov This control is achieved through various mechanisms, including substrate availability and the modulation of enzyme activity.
A primary mechanism for regulating the flux of the this compound pathway is through the inhibition of key enzymes. Cyclopropane carboxylic acid (CPCA) has been shown to inhibit β-oxidation in a concentration-dependent manner. nih.gov The formation of this compound from CPCA is a critical step, as this CoA ester can then interfere with enzymes of fatty acid metabolism. acs.org This interference can reduce or deplete carnitine, which is essential for transporting long-chain fatty acids into the mitochondria for oxidation. acs.orgresearchgate.net The metabolism of CPCA generates methylenecyclopropylacetyl-CoA (MCPA-CoA), which is known to inhibit gluconeogenesis by sequestering CoA and carnitine. unl.pt
This inhibition directly impacts the metabolic flux, diverting resources away from fatty acid oxidation. The consequences of this can be significant, leading to conditions like microvesicular steatosis, an abnormal accumulation of lipids in hepatocytes, due to the impaired ability to break down fatty acids. nih.gov
Allosteric modulation, where a molecule binds to an enzyme at a site other than the active site to alter its activity, is a common and rapid method of metabolic control. libretexts.org While specific allosteric inhibitors or activators for the this compound degradation pathway are not extensively characterized, it is a plausible mechanism. For instance, in the broader context of Coenzyme A biosynthesis, some pantothenate analogs have been suggested to act as non-competitive inhibitors, potentially binding to an allosteric regulation site on the enzyme CoaA. google.com This highlights the potential for allosteric mechanisms to play a role in related pathways. The accumulation of pathway intermediates or end-products could, in theory, allosterically inhibit early enzymes in the this compound degradation pathway, providing a feedback loop to control the metabolic flux.
Biological and Ecological Significance of Cyclopropanecarboxyl Coa Metabolism
Microbial Strategies for Utilizing Cyclopropane (B1198618) Compounds as Carbon and Energy Sources
Certain microorganisms have evolved specialized metabolic pathways to utilize cyclopropane-containing compounds as their sole source of carbon and energy. nih.govvulcanchem.com This ability is particularly notable in bacteria, which can break the stable, high-energy cyclopropane ring, a feat not commonly observed in higher organisms. nih.gov
A prime example of such a microbial strategy is found in the bacterium Rhodococcus rhodochrous. This organism can grow on cyclopropanecarboxylate (B1236923) by first activating it to cyclopropanecarboxyl-CoA. vulcanchem.comnih.gov This initial activation step is an energy-dependent process requiring ATP and coenzyme A (CoA), and is catalyzed by an inducible cyclopropanecarboxylate:CoA ligase. vulcanchem.com Following its formation, this compound undergoes a crucial ring-opening reaction, yielding 3-hydroxybutyryl-CoA. nih.govvulcanchem.comnih.gov This intermediate can then enter central metabolic pathways, such as β-oxidation, for energy generation and the production of cellular building blocks. nih.govcreative-proteomics.com
The enzymes responsible for the formation and subsequent ring cleavage of this compound are typically inducible, meaning their synthesis is triggered by the presence of the cyclopropane substrate. nih.govnih.gov In contrast, the enzymes that process the resulting 3-hydroxybutyryl-CoA are often constitutive, as they are part of the cell's core metabolic machinery. nih.govnih.gov This regulatory strategy ensures that the specialized enzymes for cyclopropane degradation are only produced when needed, conserving cellular resources.
The ability to metabolize cyclopropane fatty acids is also widespread among bacteria and serves as a mechanism to modify membrane fluidity in response to environmental stresses. asm.orgnih.govnih.gov Cyclopropane fatty acid synthases catalyze the addition of a methyl group from S-adenosyl-l-methionine across the double bonds of unsaturated fatty acids within membrane phospholipids. asm.orgucl.ac.uk This modification is often observed as bacterial cultures enter the stationary phase or are exposed to stressful conditions like low pH. asm.orgnih.gov
Contribution to Environmental Biodegradation of Cyclopropane-Containing Xenobiotics
The microbial metabolism of this compound plays a vital role in the bioremediation of environments contaminated with synthetic, cyclopropane-containing compounds, known as xenobiotics. nih.govresearchgate.netresearchgate.net Many pesticides, herbicides, and industrial chemicals feature a cyclopropane ring in their structure. ucl.ac.uk The persistence of these compounds in the environment can pose a significant threat to ecosystems and human health. researchgate.netnih.gov
Microorganisms capable of degrading these xenobiotics often employ pathways that converge on the formation of this compound. For instance, the degradation of the miticide cycloprate (B165974) (hexadecyl cyclopropanecarboxylate) in rats involves its breakdown to cyclopropanecarboxylic acid, which can then be activated to its CoA derivative. acs.org While this example is from a mammal, it highlights the central role of cyclopropanecarboxylic acid as a metabolite. In the environment, soil bacteria like Rhodococcus species are known for their broad degradative capabilities, including the breakdown of various hydrocarbons and other complex organic molecules. science.govscience.gov The pathways they employ for cyclopropane-containing xenobiotics likely involve the formation and subsequent metabolism of this compound. nih.gov
The biodegradation of the pyrethroid insecticide cypermethrin (B145020) by Bacillus subtilis results in several breakdown products, including 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate, demonstrating the persistence of the cyclopropane ring during initial degradation steps. researchgate.net Further breakdown of such intermediates by other microorganisms would likely proceed through a this compound pathway. The ability of microbial communities to completely mineralize these complex xenobiotics is crucial for detoxifying contaminated soils and water. researchgate.netnih.gov
Comparative Biochemistry of this compound Pathways Across Diverse Organisms
While the detailed enzymatic steps for this compound metabolism are best characterized in bacteria like Rhodococcus rhodochrous, comparative analysis reveals both conserved and divergent strategies across different organisms.
In many bacteria, the initial activation of a carboxylic acid to its CoA ester is a common strategy for preparing it for further metabolism. acs.org However, the specific enzymes and subsequent steps can vary. For example, the metabolism of larger cycloalkanecarboxylates, such as cyclohexanecarboxylate, proceeds through β-oxidation of the corresponding CoA intermediates without the specialized ring-opening enzymes required for the highly strained cyclopropane ring. vulcanchem.com
In mammals, while the complete degradation of the cyclopropane ring is not a primary metabolic route, cyclopropanecarboxylic acid can be conjugated with carnitine. researchgate.net This conjugation is a significant metabolic pathway for this compound in rats. researchgate.net The resulting cyclopropanecarbonyl-carnitine can then be excreted. researchgate.net This contrasts with the microbial strategy of ring cleavage and utilization for carbon and energy. Furthermore, in mammals, xenobiotic carboxylic acids can be activated to their CoA derivatives and then conjugated with amino acids like glycine. acs.orgimperial.ac.uk
The table below summarizes the key differences in the metabolic fate of cyclopropanecarboxylate in microbes versus mammals.
| Feature | Microbial Metabolism (e.g., Rhodococcus) | Mammalian Metabolism (e.g., Rat) |
| Primary Fate | Ring cleavage and utilization as a carbon and energy source. nih.govvulcanchem.com | Conjugation and excretion. researchgate.net |
| Key Intermediate | This compound. nih.govnih.gov | Cyclopropanecarbonyl-carnitine, Glycine conjugates. researchgate.netimperial.ac.uk |
| Central Process | Enzymatic opening of the cyclopropane ring. vulcanchem.com | Conjugation with endogenous molecules. researchgate.net |
| Enzyme Induction | Inducible enzymes for cyclopropane-specific steps. nih.govnih.gov | Constitutive conjugating enzymes. |
This comparative view highlights the metabolic versatility of different organisms in handling cyclopropane-containing compounds, with microbes demonstrating a remarkable capacity for their complete degradation.
Advanced Methodologies for Studying Cyclopropanecarboxyl Coa Metabolism
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis of Cyclopropanecarboxyl-CoA and Related Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. wikipedia.org It is the method of choice for the quantitative analysis of acyl-CoA species, including this compound, in complex biological samples. nih.govmdpi.com The technique allows for the simultaneous measurement of multiple analytes, providing a comprehensive snapshot of related metabolic pathways. nih.gov
The general workflow involves sample deproteinization, often using agents like 5-sulfosalicylic acid, which avoids the need for solid-phase extraction that can lead to the loss of certain CoA species. nih.gov The separation is typically achieved using reverse-phase liquid chromatography, often with an ion-pairing agent to improve the retention and peak shape of the polar CoA molecules. researchgate.netwiley.com
Following chromatographic separation, the analytes are ionized, commonly with electrospray ionization (ESI), and detected by the mass spectrometer. esogu.edu.tr For quantitative analysis, the Multiple Reaction Monitoring (MRM) mode is employed. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. esogu.edu.tr This process is highly selective and provides excellent sensitivity. wikipedia.org A common fragmentation pattern for all CoA thioesters involves the cleavage of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety, yielding a characteristic daughter ion. researchgate.net In a study validating an LC-MS/MS method for short-chain acyl-CoAs, researchers successfully detected perturbations in CoA metabolism after treating HepG2 cells with cyclopropanecarboxylic acid. nih.gov
Below is an interactive table detailing the typical parameters for the LC-MS/MS analysis of this compound and related metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Chromatography |
|---|---|---|---|---|
| This compound | 836.1 | 330.1 | Positive | Ion-Pairing Reverse Phase |
| 3-Hydroxybutyryl-CoA | 856.1 | 350.1 | Positive | Ion-Pairing Reverse Phase |
| Crotonyl-CoA | 838.1 | 332.1 | Positive | Ion-Pairing Reverse Phase |
| Acetyl-CoA | 810.1 | 303.1 | Positive | Ion-Pairing Reverse Phase |
| Coenzyme A (Free) | 768.1 | 261.1 | Positive | Ion-Pairing Reverse Phase |
Stable Isotope Tracing and Flux Analysis for Pathway Elucidation
Stable isotope tracing is a powerful technique used to map metabolic pathways and quantify the rate of metabolic reactions, known as flux. springernature.comtse-systems.comnih.gov This method involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system and tracking the incorporation of the isotope into downstream metabolites. researchgate.net When combined with LC-MS analysis, it allows for the differentiation of isotopologues (molecules differing only in their isotopic composition), providing detailed insights into metabolic wiring. nih.gov
In the context of this compound metabolism, ¹³C-labeling experiments can be designed to identify its biosynthetic precursors and trace its fate. For instance, cells can be cultured with ¹³C-labeled glucose or amino acids. nih.gov The labeling pattern in this compound and its subsequent metabolites, such as 3-hydroxybutyryl-CoA, can then be analyzed by MS. nih.govresearchgate.net This information helps to construct a metabolic map and perform metabolic flux analysis (MFA), which computationally estimates intracellular flux rates. plos.org
For example, if ¹³C₆-glucose is provided as the tracer, the labeling pattern of acetyl-CoA, a potential precursor, can be tracked. nih.gov The subsequent incorporation of these ¹³C atoms into the cyclopropane (B1198618) ring and the carboxyl group of this compound would confirm the metabolic linkage and quantify the carbon contribution from glucose to this specific pathway. This approach is invaluable for discovering novel pathways and understanding how metabolic fluxes are redirected under different conditions. wiley.com
The table below illustrates a conceptual example of how ¹³C labeling from a precursor could be traced through the this compound pathway.
| Metabolite | Precursor | Expected Labeling Pattern (Mass Isotopologue) | Pathway Implication |
|---|---|---|---|
| Acetyl-CoA | [U-¹³C₆]-Glucose | M+2 | Derived from glycolysis and pyruvate (B1213749) dehydrogenase. |
| This compound | [U-¹³C₆]-Glucose | M+2, M+3, etc. | Confirms carbon contribution from glucose to the cyclopropane ring and/or backbone. |
| 3-Hydroxybutyryl-CoA | [U-¹³C₆]-Glucose | M+2, M+4, etc. | Traces the flow of carbon from the ring-opened intermediate into downstream pathways. |
In Vitro Enzymatic Assay Development and Characterization
Understanding a metabolic pathway requires the characterization of its constituent enzymes. In vitro enzymatic assays are essential for determining enzyme function, kinetics, substrate specificity, and regulation. For this compound metabolism, key enzymes include the acyl-CoA synthetase (or ligase) that forms this compound from cyclopropanecarboxylate (B1236923), and the enzyme(s) responsible for its subsequent ring-opening and degradation. nih.govvulcanchem.com
Research on Rhodococcus rhodochrous has shown that the enzymes catalyzing the formation and ring-opening of this compound are inducible, meaning they are synthesized only when the substrate is present. nih.govacs.org Assays for these enzymes can be developed based on several principles:
Spectrophotometric Assays: The activity of dehydrogenases involved in the pathway can be monitored by measuring the change in absorbance of NAD⁺/NADH at 340 nm. For example, the oxidation of 3-hydroxybutyryl-CoA, a downstream metabolite of this compound, can be coupled to the reduction of NAD⁺. nih.gov
Coupled-Enzyme Assays: The activity of an acyl-CoA synthetase can be measured by coupling the reaction to other enzymes that produce a detectable signal. For instance, the production of acyl-CoA can be linked to subsequent reactions catalyzed by acyl-CoA oxidase and peroxidase, leading to the formation of a fluorescent or colorimetric product. nagase.com
HPLC-Based Assays: High-Performance Liquid Chromatography (HPLC) can be used to directly measure the formation of the product (this compound) or the consumption of the substrate (cyclopropanecarboxylate). This method provides direct quantification of the reaction components. oup.com
Characterization involves determining kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for substrates such as cyclopropanecarboxylate, ATP, and CoA. oup.comnih.gov
The following table outlines the components of a hypothetical coupled assay for this compound Synthetase.
| Component | Function | Example Concentration |
|---|---|---|
| Enzyme Source | Cell extract or purified protein | Variable |
| Cyclopropanecarboxylate | Substrate | 0.1 - 5 mM |
| Coenzyme A (CoA) | Co-substrate | 0.5 mM |
| ATP | Co-substrate for activation | 5 mM |
| Acyl-CoA Oxidase | Coupling enzyme; oxidizes product | 1 U/mL |
| Peroxidase | Coupling enzyme; reacts with H₂O₂ | 2 U/mL |
| Fluorometric Probe | Generates signal upon reaction | 50 µM |
| Buffer (e.g., Tris-HCl) | Maintain optimal pH | pH 7.5 |
Omics Approaches (e.g., Proteomics, Metabolomics) in Metabolic Pathway Discovery
"Omics" technologies provide a global view of molecules in a biological system and are instrumental in discovering and characterizing metabolic pathways.
Proteomics: This is the large-scale study of proteins. mdpi.com In the context of this compound, proteomics can identify the enzymes involved in its metabolism. By comparing the proteome of cells grown with and without cyclopropanecarboxylate, researchers can identify upregulated proteins. nih.gov These proteins are strong candidates for the enzymes of the pathway, such as the specific this compound synthetase and the ring-opening enzyme. These candidates can then be isolated for further in vitro characterization. Shotgun proteomics using LC-MS/MS is a common technique for identifying hundreds to thousands of proteins in a complex sample. frontiersin.orgplos.org
Metabolomics: This is the comprehensive analysis of all metabolites in a biological sample. core.ac.uk Untargeted metabolomics, typically performed with LC-MS, can reveal the full spectrum of metabolic changes that occur in response to the metabolism of cyclopropanecarboxylate. wikipedia.org This can lead to the identification of previously unknown intermediates and end-products of the pathway. For example, metabolomic analysis of Rhodococcus rhodochrous extracts confirmed the accumulation of 3-hydroxybutyrate (B1226725) when the cells metabolized cyclopropanecarboxylate. nih.gov
Chemoproteomics: This is an advanced approach that uses chemical probes to study protein-ligand interactions on a proteome-wide scale. A technique like CATNIP (CoA/AcetylTraNsferase Interaction Profiling) uses an immobilized CoA analogue to capture proteins that bind to acyl-CoAs from a cell lysate. nih.gov This could be adapted to identify all proteins that interact with this compound, revealing not only the metabolic enzymes but also potential regulatory proteins or transporters, thus providing a systems-level view of its biological role. nih.govcreative-proteomics.com
Future Research Trajectories in Cyclopropanecarboxyl Coa Biochemistry
Comprehensive Elucidation of Uncharacterized Enzymes and Reaction Mechanisms
A primary frontier in the study of cyclopropanecarboxyl-CoA biochemistry is the identification and characterization of the enzymes responsible for the key transformations of this intermediate. A pivotal gap in current knowledge is the enzyme that catalyzes the opening of the highly strained cyclopropane (B1198618) ring of this compound. In the bacterium Rhodococcus rhodochrous, which can utilize cyclopropanecarboxylate (B1236923) as a sole carbon and energy source, the pathway proceeds through the formation of this compound. nih.govnih.gov However, the specific enzyme that cleaves the cyclopropane ring remains unknown. nih.gov
Future research must focus on the isolation, purification, and characterization of this novel "ring-opening" enzyme. This will involve a combination of classical enzymology and modern molecular techniques. Key research objectives in this area include:
Identification and sequencing of the gene encoding the ring-opening enzyme. This can be achieved through techniques such as transposon mutagenesis to create mutant strains of Rhodococcus rhodochrous unable to grow on cyclopropanecarboxylate, followed by genetic complementation to identify the disrupted gene.
Heterologous expression and purification of the enzyme. Once the gene is identified, it can be cloned and expressed in a more tractable host organism like Escherichia coli to produce large quantities of the pure enzyme for detailed biochemical studies.
Determination of the enzyme's substrate specificity and kinetic parameters. This will involve testing the enzyme's activity against a range of cyclopropyl-containing CoA thioesters and other potential substrates to understand its catalytic efficiency and substrate preferences.
Elucidation of the catalytic mechanism. This will require a combination of techniques, including site-directed mutagenesis to identify key active site residues, and spectroscopic methods to trap and identify reaction intermediates. Understanding the mechanism by which the enzyme overcomes the high activation energy barrier for cleaving the C-C bonds of the cyclopropane ring is a major scientific challenge.
Two plausible, yet unconfirmed, pathways for the conversion of this compound to 3-hydroxybutyryl-CoA in R. rhodochrous have been postulated, both of which hinge on the action of this uncharacterized enzyme. nih.gov Further investigation is required to determine if intermediates such as crotonyl-CoA are involved in this transformation. nih.gov
| Research Objective | Key Methodologies | Expected Outcome |
| Identify the gene for the ring-opening enzyme | Transposon mutagenesis, genetic complementation, genome sequencing | Sequence of the gene encoding the uncharacterized enzyme |
| Characterize the purified enzyme | Heterologous expression, protein purification, enzyme kinetics | Understanding of substrate specificity, catalytic efficiency (kcat/Km) |
| Elucidate the reaction mechanism | Site-directed mutagenesis, isotope labeling studies, spectroscopy | Detailed insight into the chemical steps of cyclopropane ring cleavage |
Rational Design for Bioremediation and Biotransformation Applications
The microbial metabolism of cyclopropane-containing compounds opens up possibilities for novel bioremediation and biotransformation strategies. Cyclopropane rings are present in various synthetic compounds, including some pesticides and pharmaceuticals, which can be environmental pollutants. nih.gov The ability of microorganisms like Rhodococcus rhodochrous to degrade the cyclopropane ring suggests that their enzymatic machinery could be harnessed to break down these recalcitrant molecules. nih.govnih.gov
Rational design, guided by a deep understanding of the metabolic pathways and enzymes involved, will be crucial for developing practical applications. Future research in this area should focus on:
Pathway Engineering: Once the key enzymes of the this compound pathway are identified and characterized, their genes can be introduced into robust industrial microorganisms. This could involve assembling the entire metabolic pathway in a chassis organism like E. coli or Pseudomonas putida to create strains capable of degrading specific cyclopropane-containing pollutants.
Enzyme Engineering: The substrate specificity of the ring-opening enzyme and other key enzymes in the pathway could be altered through directed evolution or site-directed mutagenesis. This would allow for the creation of biocatalysts tailored to degrade specific target molecules with higher efficiency and selectivity.
Development of Whole-Cell Biocatalysts: Engineered microorganisms expressing the this compound pathway could be used as whole-cell biocatalysts for the bioremediation of contaminated soil and water, or for the biotransformation of cyclopropane-containing precursors into valuable chemicals. The genus Rhodococcus is particularly well-suited for such applications due to its metabolic versatility and tolerance to harsh environmental conditions. semanticscholar.org
The inducible nature of the enzymes responsible for the formation and ring-opening of this compound in R. rhodochrous suggests a regulated system that could be exploited for controlled biotransformations. nih.govnih.gov
| Application Area | Rational Design Strategy | Potential Impact |
| Bioremediation | Engineering microorganisms with the complete cyclopropanecarboxylate degradation pathway. | Cleanup of industrial sites contaminated with cyclopropane-containing chemicals. |
| Biotransformation | Modifying the substrate specificity of the ring-opening enzyme through directed evolution. | Synthesis of novel, high-value chemicals from cyclopropane precursors. |
| Green Chemistry | Using whole-cell biocatalysts to replace harsh chemical processes for cyclopropane ring cleavage. | Development of more sustainable and environmentally friendly chemical manufacturing processes. |
Structural Biology of Key Enzymes Mediating Cyclopropane Ring Transformations
Understanding the three-dimensional structures of the enzymes involved in this compound metabolism is essential for a complete picture of their function and for guiding rational design efforts. X-ray crystallography and other structural biology techniques can provide atomic-level insights into how these enzymes recognize their substrates and catalyze the challenging chemical transformations of the cyclopropane ring.
While the structure of the specific this compound ring-opening enzyme is yet to be determined, future research in this area will be critical. Key objectives include:
Crystallization and structure determination of the ring-opening enzyme. Obtaining high-resolution crystal structures of the enzyme in its apo form, as well as in complex with its substrate (this compound) and/or product analogs, will reveal the architecture of the active site.
Identification of key catalytic residues. The structure will highlight the amino acid residues that are in close proximity to the bound substrate and are likely involved in catalysis. This information can then be used to design site-directed mutagenesis experiments to probe the function of these residues.
Understanding the basis of substrate specificity. Comparing the structures of enzymes with different substrate specificities can reveal the molecular determinants of substrate recognition. This knowledge is invaluable for protein engineering efforts aimed at altering substrate specificity.
Structural analysis of other enzymes in the pathway. Determining the structures of the CoA ligase that activates cyclopropanecarboxylate and any subsequent enzymes in the downstream pathway will provide a more complete structural understanding of the entire metabolic route.
Insights from the structural biology of other enzymes that handle cyclopropane rings, such as cyclopropane fatty acid synthases, can provide a valuable comparative framework for understanding the unique challenges of binding and transforming this compound. researchgate.netnih.gov
| Enzyme Target | Structural Biology Technique | Potential Insights |
| This compound Ring-Opening Enzyme | X-ray Crystallography, Cryo-EM | Active site architecture, catalytic mechanism, basis for substrate recognition. |
| Cyclopropanecarboxylate-CoA Ligase | X-ray Crystallography | Mechanism of substrate activation, interaction with CoA. |
| Downstream Oxidative Enzymes | X-ray Crystallography | Structure-function relationships in the subsequent metabolic steps. |
Systems-Level Network Analysis of this compound Metabolism and its Regulatory Interactions
Future research in this area will likely employ a combination of high-throughput "omics" technologies and computational modeling to:
Reconstruct the complete metabolic network for cyclopropanecarboxylate utilization. This will involve integrating genomic, transcriptomic, proteomic, and metabolomic data to build a comprehensive model of all the biochemical reactions involved in the uptake and catabolism of cyclopropanecarboxylate.
Identify the regulatory elements that control the expression of the this compound pathway genes. The observation that the key enzymes for cyclopropanecarboxylate metabolism are inducible suggests the presence of a specific regulatory system. nih.govnih.gov Identifying the transcription factors, promoters, and signaling molecules that govern the expression of these genes is a key research goal. Studies on the regulatory networks in Rhodococcus species can provide a foundation for this work. nih.gov
Analyze the metabolic flux through the pathway under different conditions. Using techniques like 13C-metabolic flux analysis, researchers can quantify the flow of carbon through the this compound pathway and understand how it is modulated in response to different environmental cues.
Develop predictive models of pathway behavior. The ultimate goal of a systems-level analysis is to create computational models that can accurately predict how the metabolic network will respond to genetic or environmental perturbations. These models will be invaluable for guiding the rational design of strains for bioremediation and biotransformation applications.
By integrating data from multiple levels of biological organization, from genes to proteins to metabolites, a systems-level understanding of this compound metabolism will provide a holistic view of how microorganisms have evolved to utilize this unusual and challenging carbon source.
| Systems Biology Approach | Key Technologies | Research Question Addressed |
| Metabolic Network Reconstruction | Genomics, Transcriptomics, Proteomics, Metabolomics | What are all the biochemical reactions involved in cyclopropanecarboxylate metabolism? |
| Regulatory Network Analysis | ChIP-seq, RNA-seq, Promoter-probe assays | How is the expression of the this compound pathway genes controlled? |
| Metabolic Flux Analysis | 13C-labeling, Mass Spectrometry, NMR | How is carbon routed through the pathway under different growth conditions? |
| Computational Modeling | Flux Balance Analysis (FBA), Kinetic Modeling | Can we predict the metabolic response to genetic and environmental changes? |
Q & A
Q. How is Cyclopropanecarboxyl-CoA synthesized and purified in laboratory settings?
this compound is typically synthesized via enzymatic ligation of cyclopropanecarboxylic acid (CPCA) to coenzyme A (CoA) using ATP-dependent acyl-CoA ligases, such as those identified in Rhodococcus rhodochrous . Key steps include:
- Activation of CPCA : CPCA is reacted with ATP and ligase to form cyclopropanecarboxyl-AMP.
- Thioesterification : The activated intermediate is coupled with CoA to yield this compound.
- Purification : Reverse-phase HPLC or affinity chromatography (e.g., using His-tagged enzymes) ensures high purity. Validate purity via LC-MS (e.g., m/z ~915 for the CoA adduct) .
Q. What spectroscopic methods are used to characterize this compound?
Structural validation relies on:
- NMR : -NMR detects cyclopropane ring protons (δ 0.8–1.2 ppm) and thioester carbonyl resonance (δ ~170 ppm). -NMR confirms cyclopropane carbons (δ 10–15 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]) and fragmentation patterns (e.g., loss of CoA moiety).
- UV-Vis : Absorbance at 260 nm (adenine moiety) quantifies CoA concentration .
Q. How is this compound’s role in microbial metabolism investigated?
- Enzyme Assays : Measure activity of this compound decyclase using substrate depletion (HPLC) or product formation (e.g., crotonoyl-CoA via UV at 240 nm) .
- Isotopic Labeling : Track -labeled CPCA incorporation into downstream metabolites (e.g., via GC-MS or NMR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic kinetics of this compound decyclase?
Discrepancies in or values across studies may arise from:
- Varied Assay Conditions : pH, temperature, or ionic strength (e.g., activity peaks at pH 7.5 in Rhodococcus vs. pH 8.2 in Pseudomonas).
- Enzyme Source : Recombinant vs. native enzymes may differ in post-translational modifications. Methodological Solution : Standardize assays using recombinantly expressed, purified enzymes and report conditions per BRENDA database guidelines .
Q. What experimental strategies validate this compound’s interaction with novel enzymes?
- Docking Simulations : Use tools like AutoDock Vina to predict binding poses with candidate enzymes.
- Thermal Shift Assays : Monitor enzyme stability (via fluorescence) upon ligand binding.
- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity () and stoichiometry .
Q. How can isotopic labeling elucidate this compound’s metabolic flux in anaerobic pathways?
- -Tracing : Feed -CPCA to cultures and track label incorporation into intermediates (e.g., crotonoyl-CoA) via NMR or LC-MS.
- Knockout Strains : Compare flux in wild-type vs. decyclase-deficient mutants to confirm pathway specificity .
Data Analysis & Reproducibility
Q. What statistical approaches are critical for analyzing this compound’s enzymatic inhibition data?
- Nonlinear Regression : Fit dose-response curves (e.g., IC) using tools like GraphPad Prism.
- Error Propagation : Account for variability in triplicate assays via standard deviation or bootstrap resampling.
- Public Repositories : Deposit raw data in platforms like Zenodo to enhance reproducibility .
Q. How should researchers address inconsistencies in this compound’s reported stability?
Stability varies with:
- Storage Conditions : -80°C vs. lyophilization (e.g., 90% degradation after 1 week at 4°C).
- Buffer Composition : Presence of thiols (e.g., DTT) prevents CoA oxidation. Best Practice : Include stability profiles (half-life, degradation products) in supplementary materials .
Literature & Experimental Design
Q. How can PICO/FINER frameworks improve research questions about this compound?
- PICO : Define Population (e.g., Rhodococcus enzymes), Intervention (e.g., mutagenesis), Comparison (wild-type vs. mutant), Outcome (kinetic parameters).
- FINER : Ensure questions are Feasible (lab resources), Novel (uncharacterized homologs), Ethical (non-pathogenic strains), Relevant (bioremediation applications) .
Q. What steps ensure rigorous replication of this compound studies?
- Detailed Protocols : Specify enzyme lot numbers, buffer recipes, and instrument settings.
- Positive Controls : Include reference reactions (e.g., known for decyclase).
- Peer Review : Pre-publish methods on protocols.io for community feedback .
Tables
| Key Spectroscopic Data for this compound |
|---|
| Technique |
| -NMR |
| -NMR |
| ESI-MS (m/z) |
| Enzymatic Parameters of Decyclase |
|---|
| Parameter |
| (CPC-CoA) |
| Optimal pH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
